molecular formula C23H14O4 B311877 (9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate

(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate

Cat. No.: B311877
M. Wt: 354.4 g/mol
InChI Key: DAPTWPCDLDOQEG-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate is an organic compound with the molecular formula C23H14O4 It is known for its unique structure, which includes an anthracene core with two ketone groups at the 9 and 10 positions, and a phenylacrylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate typically involves the esterification of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with 3-phenylacrylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be further oxidized to form quinones.

    Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The phenylacrylate ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: 9,10-dihydroxy-9,10-dihydroanthracene derivatives.

    Substitution: Various substituted phenylacrylate esters.

Scientific Research Applications

(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate is not fully understood. it is believed to interact with various molecular targets and pathways. The anthracene core can intercalate with DNA, potentially disrupting replication and transcription processes. The phenylacrylate ester group may also interact with cellular proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid
  • 9,10-Dioxo-9,10-dihydro-2-anthracenecarboxylic acid
  • 9,10-Dioxo-9,10-dihydro-1-anthracenyl butanoate

Uniqueness

(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate is unique due to its combination of an anthracene core with a phenylacrylate ester group. This structure imparts distinct chemical properties and potential applications that are not observed in similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H14O4

Molecular Weight

354.4 g/mol

IUPAC Name

(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C23H14O4/c24-20(14-13-15-7-2-1-3-8-15)27-19-12-6-11-18-21(19)23(26)17-10-5-4-9-16(17)22(18)25/h1-14H/b14-13+

InChI Key

DAPTWPCDLDOQEG-BUHFOSPRSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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